N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide
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Description
N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.09939694 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are recognized for their versatile biological activities, making them significant in medicinal chemistry. The unique structure of benzothiazole, characterized by a benzene ring fused with a thiazole, is a common feature in many bioactive molecules. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Their ability to interact with various biological targets underpins their utility in drug development, highlighting their role in addressing a wide range of diseases (Bhat & Belagali, 2020; Kamal et al., 2015; Elamin et al., 2020).
Chemical Properties and Synthesis
The structural diversity of benzothiazole derivatives enables the synthesis of compounds with targeted biological activities. Modern synthetic methods focus on atom economy and green chemistry principles, facilitating the development of benzothiazoles as potential therapeutic agents. The ease of functionalization of the benzothiazole moiety allows for the creation of compounds with varied pharmacological properties, making it a valuable scaffold in drug discovery (Zhilitskaya et al., 2021).
Biological and Pharmacological Applications
Benzothiazole derivatives have been studied for their potential in treating various conditions, including cancer, infectious diseases, and neurological disorders. Their ability to modulate several biological pathways, such as inhibiting microbial growth or targeting cancer cells, underscores the therapeutic potential of benzothiazole compounds. Additionally, the exploration of benzothiazole-based molecules as antimicrobial and antiviral agents reflects the ongoing search for new treatments in response to emerging diseases and drug-resistant pathogens (Keri et al., 2015; Law & Yeong, 2022).
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c14-9-1-2-10-11(7-9)20-13(15-10)16-12(18)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8,14H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBIQQBYOJCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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